2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile
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Overview
Description
2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile typically involves a multi-step process. One common method includes the three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile. The reaction is carried out in ethanolic pyridine in the presence of catalytic amounts of piperidine. The mixture is heated at 75°C for 2–2.5 hours, resulting in the formation of functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For example, its derivatives may inhibit certain enzymes or receptors, leading to the observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,7-Hexahydro-1-benzofuran-3,3-dicarbonitriles: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities and are often compared to benzofurans due to their structural similarities.
Uniqueness
2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic and medicinal chemistry.
Biological Activity
2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile (CAS No. 210044-39-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, particularly its antibacterial and acetylcholinesterase (AChE) inhibitory activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the benzofuran scaffold. Benzofuran derivatives have shown significant activity against various bacterial strains.
Key Findings:
- In Vitro Studies: Compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
10b | B. subtilis | 1.25 ± 0.60 |
Control | Penicillin | 1 ± 1.50 |
Acetylcholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as an AChE inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's.
Research Insights:
- Efficacy: In a study evaluating various benzofuran derivatives for AChE inhibition:
Compound | AChE Inhibition (IC50 µM) |
---|---|
10d | 0.55 ± 1.00 |
Eserine | Reference Drug |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to or structurally similar to this compound.
Study Example: Antimicrobial Properties
A comprehensive review highlighted that benzofuran derivatives possess antimicrobial properties that can be optimized through structural modifications . The review emphasized the importance of exploring various substituents on the benzofuran ring to enhance antibacterial efficacy against resistant strains.
Study Example: AChE Inhibition Mechanism
Research on AChE inhibitors indicated that compounds with electron-donating groups on their aromatic rings tended to exhibit higher inhibitory activities . This suggests that further exploration into the electronic properties of substituents on the benzofuran scaffold could yield more effective therapeutic agents.
Properties
IUPAC Name |
2-(4-oxo-3,5,6,7-tetrahydro-2H-1-benzofuran-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-5-4-7-6-8-9(12)2-1-3-10(8)13-7/h7H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXMPJTYZMASBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC(O2)CC#N)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.